![molecular formula C19H18N2O2 B2659250 6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one CAS No. 922862-46-2](/img/structure/B2659250.png)
6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that has been synthesized using different methods.
Aplicaciones Científicas De Investigación
Structural Analysis and Molecular Interactions
The title compound's structure includes two cyclic groups: 4-(methoxycarbonyl)phenyl and 6-(4-bromophenyl)-3-oxo-2,3,4,5-dihydropyridazin-4-yl, connected by a methylene spacer. This structure showcases a twisted pyridazine ring and quasi-planar conformations, leading to the formation of a one-dimensional polymeric structure through intermolecular hydrogen bonds and C—Br⋯O=C interactions. Such insights contribute to understanding molecular conformations and interactions in crystalline states, aiding in the design of materials with specific properties (Bortoluzzi et al., 2011).
Synthesis of Derivatives and Their Potential Applications
A study described the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives, exploring their potential as intermediates for further chemical transformations. This synthesis process involves Friedel-Crafts acylation followed by cyclization and condensation reactions, highlighting the compound's utility in creating pharmacologically active derivatives (Soliman & El-Sakka, 2011).
Exploration of Anticonflict and Anticonvulsant Effects
Research into 3,6-disubstituted pyridazino[4,3-c]isoquinolines, similar in structure to the compound of interest, assessed their potential in inhibiting diazepam binding to rat brain receptors and their anticonflict effects without anticonvulsant properties. Such studies contribute to the development of new therapeutic agents targeting specific neurological pathways (Toja et al., 1985).
Novel Synthesis Routes and Chemical Properties
The synthesis of a new class of pyridazin-3-one and 2-amino-5-arylazopyridine derivatives demonstrates innovative routes to produce compounds with potential applications in pharmaceuticals and materials science. This research expands the toolbox available for chemists designing new molecules with desired functionalities (Ibrahim & Behbehani, 2014).
Pharmaceutical Formulations and Drug Delivery Systems
An efficient injectable formulation using block copolymer micelles for hydrophobic antitumor candidate pyridazinone derivatives, like the compound , was developed to improve delivery systems. This approach addresses solubility challenges and enhances the pharmacokinetic profile and antitumor activity, underlining the compound's versatility in therapeutic applications (Jin et al., 2015).
Propiedades
IUPAC Name |
6-(4-methoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-14-3-5-15(6-4-14)13-21-19(22)12-11-18(20-21)16-7-9-17(23-2)10-8-16/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJFIQZBXUMMISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-methoxyphenyl)-2-(4-methylbenzyl)pyridazin-3(2H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-butyloxalamide](/img/structure/B2659169.png)
![1,3-dimethyl-5-[(E)-3-oxo-3-phenylprop-1-enyl]pyrimidine-2,4-dione](/img/no-structure.png)
![3-fluoro-4-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzenesulfonamide](/img/structure/B2659171.png)
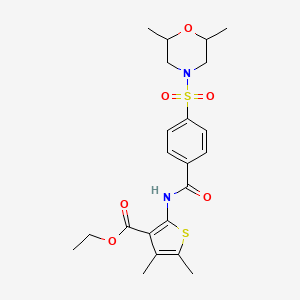
![(4-chlorophenyl)[4-(3,4-difluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2659173.png)
![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(3-chloro-4-fluorophenyl)methyl]acetamide](/img/structure/B2659175.png)
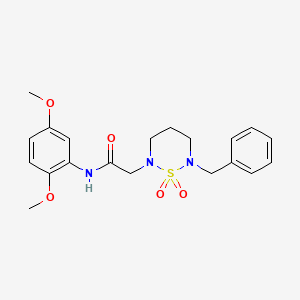
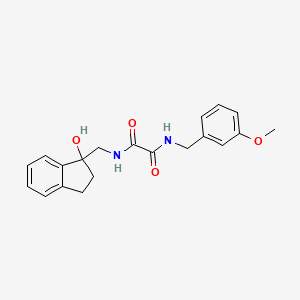
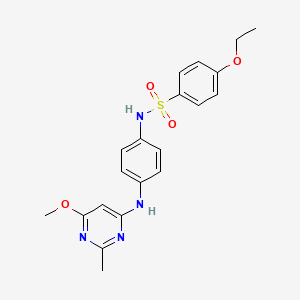


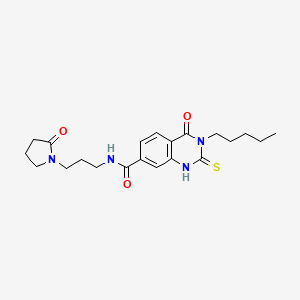
![2-{[(2-aminoethyl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B2659188.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2659190.png)